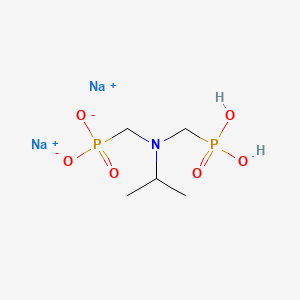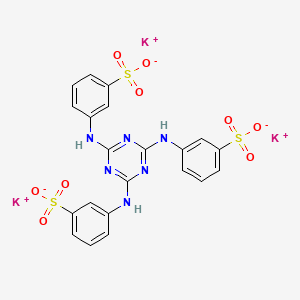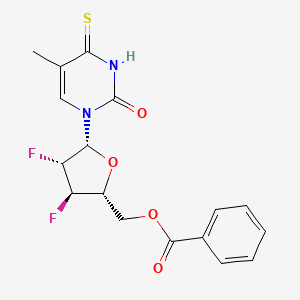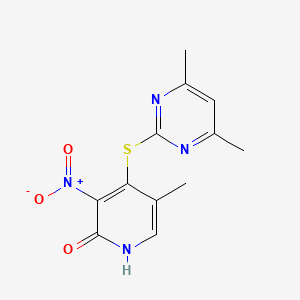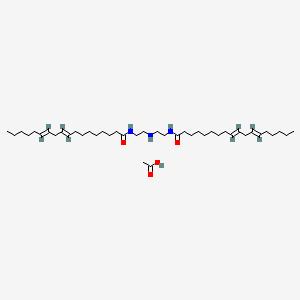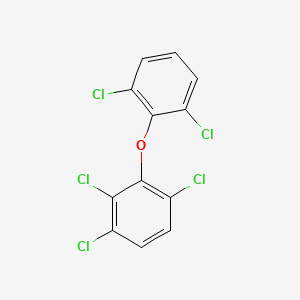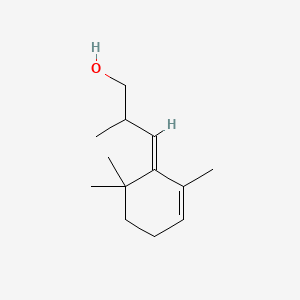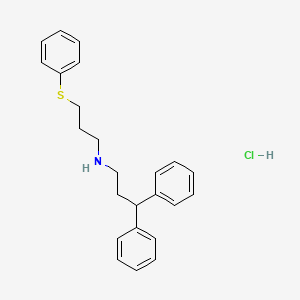
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride is a chemical compound with the molecular formula C24H28ClNS. It is known for its unique structure, which includes both diphenylpropyl and phenylthio groups attached to an ammonium chloride core .
Méthodes De Préparation
The synthesis of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride typically involves the reaction of 3,3-diphenylpropylamine with 3-(phenylthio)propyl chloride in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium chloride can be compared with other similar compounds, such as:
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)amine: Similar structure but lacks the ammonium chloride group.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium bromide: Similar structure but with a bromide ion instead of chloride.
(3,3-Diphenylpropyl)(3-(phenylthio)propyl)ammonium iodide: Similar structure but with an iodide ion instead of chloride. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
49566-00-9 |
|---|---|
Formule moléculaire |
C24H28ClNS |
Poids moléculaire |
398.0 g/mol |
Nom IUPAC |
3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H27NS.ClH/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23;/h1-9,11-16,24-25H,10,17-20H2;1H |
Clé InChI |
SFYVRUBKBDKDBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


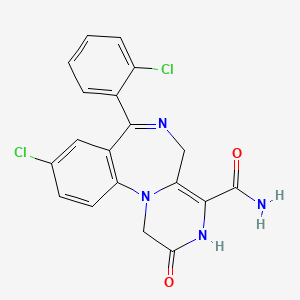
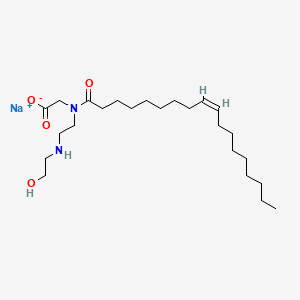
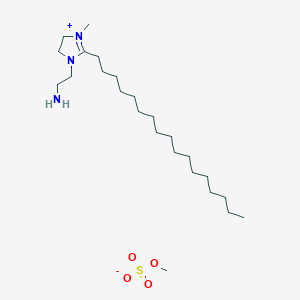
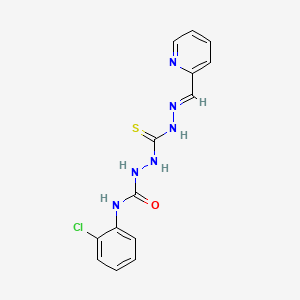
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
